![molecular formula C15H18N6S B2662332 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 866765-35-7](/img/structure/B2662332.png)
5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Description
The compound “5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The process involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst, which has been evaluated as a new-generation solid catalyst with outstanding activity .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is complex. TRKs, which these compounds inhibit, are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Mechanism of Action
The mechanism of action of these compounds involves the inhibition of TRKs. Once activated, the intramembrane kinase domain of TRKs is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered, which are associated with the proliferation, differentiation, and survival of cells .
Future Directions
properties
IUPAC Name |
3-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6S/c1-4-21-13(17-18-15(21)22)10-7-11(9-5-6-9)16-14-12(10)8(2)19-20(14)3/h7,9H,4-6H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADKQCZRBGPWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=NC3=C2C(=NN3C)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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